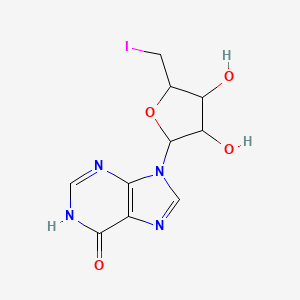
9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one is a synthetic nucleoside analog This compound is characterized by the presence of an iodine atom at the 5’ position of the pentofuranosyl moiety, which is linked to a purine base
Méthodes De Préparation
The synthesis of 9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one typically involves the iodination of a suitable precursor nucleoside. One common method includes the use of molecular iodine and triphenylphosphine to introduce the iodine atom at the 5’ position of the sugar moiety . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as zinc in the presence of acids.
Oxidation Reactions: The purine base can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Applications De Recherche Scientifique
9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis.
Biochemistry: The compound serves as a probe in studying enzyme mechanisms and nucleic acid interactions.
Diagnostic Imaging: Radioiodinated derivatives of this compound are used in imaging techniques to diagnose various pathologies, including hypoxic tissues.
Mécanisme D'action
The mechanism of action of 9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The iodine atom plays a crucial role in enhancing the compound’s ability to be detected in imaging applications. The compound targets enzymes involved in nucleic acid synthesis, thereby inhibiting their activity and leading to cell death in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other iodinated nucleosides such as 9-(5-Deoxy-5-iodo-α-L-lyxofuranosyl)-9H-purin-6-amine . Compared to these compounds, 9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one is unique due to its specific structural configuration and the presence of the iodine atom at the 5’ position, which enhances its reactivity and utility in various applications .
Propriétés
Numéro CAS |
18945-36-3 |
|---|---|
Formule moléculaire |
C10H11IN4O4 |
Poids moléculaire |
378.12 g/mol |
Nom IUPAC |
9-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11IN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18) |
Clé InChI |
NUNPMJRQMLQDQC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CI)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


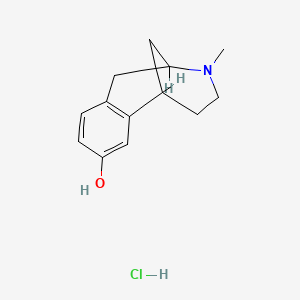

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
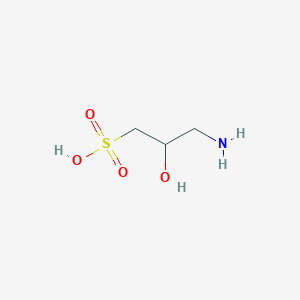
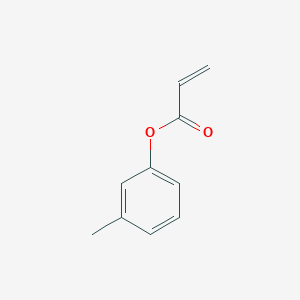
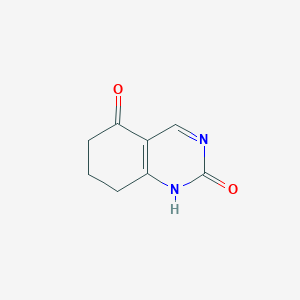
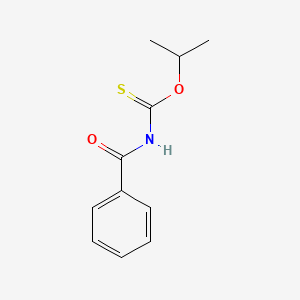
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
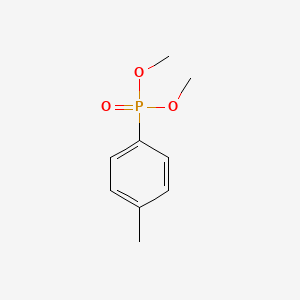
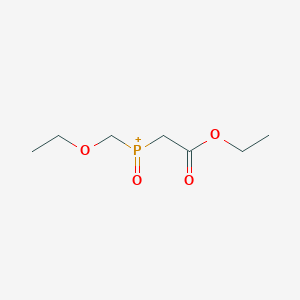
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
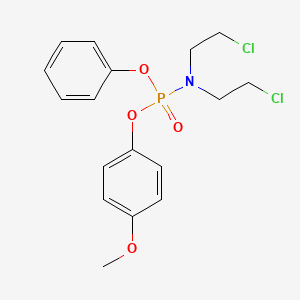
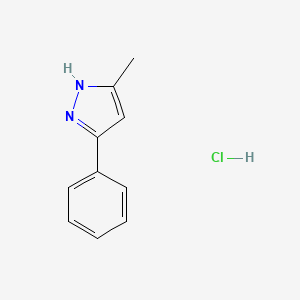
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
